molecular formula C11H16N2O B7468984 3-amino-2-methyl-N-propan-2-ylbenzamide

3-amino-2-methyl-N-propan-2-ylbenzamide

Cat. No.: B7468984
M. Wt: 192.26 g/mol
InChI Key: CWFUAZKWSQKTBZ-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-N-propan-2-ylbenzamide is a substituted benzamide derivative featuring an amino group at the 3-position, a methyl group at the 2-position of the benzene ring, and an isopropyl (propan-2-yl) substituent on the amide nitrogen.

Properties

IUPAC Name

3-amino-2-methyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-7(2)13-11(14)9-5-4-6-10(12)8(9)3/h4-7H,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFUAZKWSQKTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structural Features : Contains a hydroxyl group and a dimethyl-substituted ethyl chain on the amide nitrogen, with a methyl group at the 3-position of the benzene ring.
  • Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol. Ester amidation methods yielded poor results (<5% yield), whereas acyl chloride routes were more efficient .
  • Applications: The N,O-bidentate directing group enables metal-catalyzed C–H functionalization, a feature absent in 3-amino-2-methyl-N-propan-2-ylbenzamide due to the lack of a hydroxyl group .

2-(N-Allylsulfamoyl)-N-propylbenzamide

  • Structural Features : Features a sulfamoyl group and allyl substituent on the benzene ring, with a propyl chain on the amide nitrogen.
  • Synthesis : Synthesized via multistep reactions involving sulfonylation and amidation. Characterized by X-ray diffraction and DFT calculations .
  • Properties : The sulfamoyl group enhances hydrogen-bonding interactions and polar surface area, contrasting with the lipophilic isopropyl group in the target compound .

4-Amino-3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide

  • Structural Features: Positional isomer of the target compound, with amino and methyl groups at the 4- and 3-positions, respectively.
  • Physicochemical Properties: Molecular formula C₁₈H₂₂N₂O (molar mass 282.38 g/mol). The altered substitution pattern may reduce steric hindrance compared to the 3-amino-2-methyl derivative .

4-[(2-Methylhydrazin-1-yl)methyl]-N-(propan-2-yl)benzamide

  • Structural Features : Incorporates a hydrazine moiety on the benzene ring.

Data Table: Key Comparisons

Compound Name Structural Features Synthesis Method Key Properties/Applications
3-Amino-2-methyl-N-propan-2-ylbenzamide 3-amino, 2-methyl, N-isopropyl Not explicitly detailed (inferred) Potential ligand for catalysis/drugs
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate group, 3-methyl Acyl chloride route (high yield) Metal-catalyzed C–H functionalization
2-(N-Allylsulfamoyl)-N-propylbenzamide Sulfamoyl, allyl, N-propyl Sulfonylation/amidation Hydrogen-bonding motifs
4-Amino-3-methyl-N-[2-methyl-6-(isopropyl)phenyl]benzamide 4-amino, 3-methyl, N-isopropyl Not detailed Structural isomer with altered sterics

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